molecular formula C6H2BrF4N B155666 4-Bromo-2,3,5,6-tetrafluoroaniline CAS No. 1998-66-9

4-Bromo-2,3,5,6-tetrafluoroaniline

Cat. No. B155666
CAS RN: 1998-66-9
M. Wt: 243.98 g/mol
InChI Key: LZUYSMHNMFCPBF-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

2,3,5,6-Tetrafluoroaniline (25.0 g, 0.15 mol) is dissolved in methanol (100 mL) and treated with elemental bromine (28.4 g, 0.17 mol) by dropwise addition at room temperature. Solid sodium bicarbonate (15 g, 0.18 mol) is added portionwise and the resulting mixture stirred for an additional 2 hours. The reaction mixture is partitioned between Et2O (500 mL) and water (1000 mL). The organic layer is dried (MgSO4) and evaporated by a rotary evaporator to give 2,3,5,6-tetrafluoro-4-bromoaniline (m.p. 59–60° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[C:5]([F:11])[C:3]=1[NH2:4].[Br:12]Br.C(=O)(O)[O-].[Na+]>CO>[F:1][C:2]1[C:8]([F:9])=[C:7]([Br:12])[C:6]([F:10])=[C:5]([F:11])[C:3]=1[NH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(N)C(=C(C=C1F)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between Et2O (500 mL) and water (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated by a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(N)C(=C(C(=C1F)Br)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.